molecular formula C11H18O2 B14300283 Methyl 2-ethylideneoct-3-enoate CAS No. 112151-69-6

Methyl 2-ethylideneoct-3-enoate

Cat. No.: B14300283
CAS No.: 112151-69-6
M. Wt: 182.26 g/mol
InChI Key: XJKHXAHJRLEVIK-UHFFFAOYSA-N
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Description

Methyl 2-ethylideneoct-3-enoate is an α,β-unsaturated ester characterized by an ethylidene substituent (CH₂=CH–) at the second carbon and an enoate ester group (COOCH₃) at the third position of an eight-carbon chain. This structural motif confers reactivity typical of conjugated dienes and esters, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

112151-69-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 2-ethylideneoct-3-enoate

InChI

InChI=1S/C11H18O2/c1-4-6-7-8-9-10(5-2)11(12)13-3/h5,8-9H,4,6-7H2,1-3H3

InChI Key

XJKHXAHJRLEVIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=CC)C(=O)OC

Origin of Product

United States

Preparation Methods

Oxidative Functionalization of Alkenoic Acid Derivatives

The Dess-Martin periodinane (DMP)-mediated oxidation of allylic alcohols represents a cornerstone strategy for generating α,β-unsaturated carbonyl compounds. In a study by Jessen et al., methyl 2-oxobut-3-enoate was synthesized via DMP oxidation of methyl vinyl glycolate (MVG) in dichloromethane at room temperature, achieving quantitative conversion within 30 minutes. Adapting this protocol, methyl 2-ethylideneoct-3-enoate could theoretically be obtained through oxidation of a hypothetical octenol precursor (e.g., methyl 2-hydroxyoct-3-enoate). Key advantages include:

  • Mild conditions : Room temperature operation minimizes thermal degradation.
  • Functional group tolerance : DMP selectively oxidizes alcohols without affecting ester moieties.
  • Scalability : The method has been demonstrated at multi-gram scales with yields exceeding 90%.

However, the stability of the resulting enone requires careful consideration. Jessen et al. observed that methyl 2-oxobut-3-enoate dimerizes via a hetero-Diels-Alder pathway at ambient temperatures. For this compound, analogous dimerization could occur unless stored at subzero temperatures (-18°C) or stabilized with radical inhibitors.

Catalytic Condensation of β-Ketoesters

Indium(III) chloride-catalyzed condensations provide another viable pathway. In the synthesis of cyclopenta[b]indole derivatives, ethyl acetoacetate undergoes tandem nucleophilic additions and eliminations when reacted with indole substrates under reflux conditions. Translating this methodology, this compound might be synthesized via:

  • Knoevenagel condensation : Between methyl oct-3-enoate and acetaldehyde derivatives.
  • Catalytic activation : Using InCl₃ (5–10 mol%) in aprotic solvents like dichloromethane or toluene.
  • Temperature control : Optimal yields reported at 110°C with 2-hour reaction times.

This approach offers:

  • Regioselectivity : Metal coordination directs β-ketoester reactivity.
  • Atom economy : No stoichiometric byproducts beyond water.
  • Modularity : Adaptable to diverse aldehyde partners for structural diversification.

Experimental validation would require monitoring via ¹H NMR to track the emergence of characteristic ethylidene protons (δ 5.8–6.2 ppm) and conjugated ester carbonyls (δ 165–170 ppm).

Solvent-Free Esterification and Dehydration

Patent WO2014071596A1 details a solvent-free method for synthesizing benzofuranone derivatives through sequential esterification and cyclodehydration. For this compound, a modified protocol could involve:

  • Esterification : Reacting 2-ethylideneoct-3-enoic acid with methanol using p-toluenesulfonic acid (pTSA) as catalyst.
  • Azeotropic dehydration : Removing water via distillation with trimethyl orthoformate.
  • Product isolation : Crystallization from methanol yields >97% pure product.

Critical parameters include:

  • Catalyst loading : 1–5 mol% pTSA optimal for minimizing side reactions.
  • Temperature profile : 105–115°C during dehydration prevents retro-aldol decomposition.
  • Scale-up potential : The solvent-free nature reduces waste and facilitates industrial adaptation.

Diels-Alder Cycloaddition Strategies

The inherent dienophilic character of α,β-unsaturated esters enables their use in [4+2] cycloadditions. Jessen et al. demonstrated that methyl 2-oxobut-3-enoate reacts with 1,3-dienes to form functionalized cyclohexenes. For this compound, reverse electron-demand Diels-Alder reactions could be employed:

  • Dienophile activation : Electron-withdrawing ester groups enhance reactivity.
  • Thermal conditions : Refluxing toluene (110°C) for 24–72 hours.
  • Post-reduction : Hydrogenation of cycloadducts yields saturated ester derivatives.

While this method primarily generates bicyclic products, it highlights the compound's potential as a synthetic building block.

Comparative Analysis of Synthetic Routes

The table below summarizes theoretical performance metrics for each method, extrapolated from analogous systems:

Method Catalyst Temperature (°C) Yield (%) Purity (%) Stability Issues
DMP Oxidation Dess-Martin 25 90–95 98 Dimerization at RT
InCl₃ Condensation InCl₃ 110 75–85 95 Isomerization risk
Solvent-Free pTSA 115 85–90 97 Thermal decomposition
Diels-Alder None 110 60–70 90 Competing oligomerization

Key observations:

  • Oxidative methods offer highest yields but require low-temperature storage.
  • Catalytic condensations balance efficiency and scalability.
  • Solvent-free protocols excel in environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethylideneoct-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl 2-ethylideneoct-3-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-ethylideneoct-3-enoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (CAS not specified)

Structural Features :

  • Molecular Formula: C₁₃H₁₃NO₃
  • Functional Groups : 3-ylideneoxindole, ester, and ketone.
  • Key Applications : Serves as a precursor for asymmetric Michael additions, epoxidations, and cycloadditions due to its conjugated ylidene system .

Comparison :

  • Reactivity: Both compounds feature conjugated double bonds (ethylidene in Methyl 2-ethylideneoct-3-enoate vs. ylideneoxindole in 2a), enabling cycloaddition reactions.
  • Synthetic Utility: While this compound may act as a diene in Diels-Alder reactions, 2a’s rigid oxindole scaffold facilitates stereoselective transformations.
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS not specified)

Structural Features :

  • Molecular Formula : C₁₉H₁₇N₃O₂
  • Functional Groups : Imidazole ring, ester, and aryl substituents.
  • Key Applications : Synthesized via condensation and cyclization reactions; used in pharmaceutical intermediates .

Comparison :

  • Electronic Effects: The imidazole ring in this compound introduces nitrogen-based electron-withdrawing effects, contrasting with the purely hydrocarbon-based ethylidene group in this compound.
  • Applications: While this compound’s reactivity is dominated by its α,β-unsaturated ester, the imidazole derivative’s biological activity stems from its heteroaromatic core .
Ethyl-3-methyl-2-hexenoate (CAS 15677-00-6)

Structural Features :

  • Molecular Formula : C₉H₁₆O₂
  • Functional Groups: Hexenoate ester with a methyl branch.
  • Key Applications : Used in flavor/fragrance industries and as a synthetic intermediate .

Comparison :

  • Chain Length and Branching: Ethyl-3-methyl-2-hexenoate’s shorter carbon chain (C6 vs.
  • Reactivity : Both compounds undergo nucleophilic attacks at the ester carbonyl, but the ethylidene group in the target compound offers additional conjugation for electrophilic additions.

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Key Applications Reference
This compound C₁₁H₁₈O₂ 182.26 Ethylidene, enoate ester Synthetic intermediates N/A
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate C₁₃H₁₃NO₃ 231.25 Ylidene, ester, oxoindole Organocatalysis, cycloadditions
Methyl imidazole-4-carboxylate derivative C₁₉H₁₇N₃O₂ 319.36 Imidazole, ester Pharmaceuticals
Ethyl-3-methyl-2-hexenoate C₉H₁₆O₂ 156.22 Hexenoate ester Flavor/fragrance synthesis

Key Research Findings

  • Conjugation Effects: Compounds with conjugated systems (e.g., ylideneoxindoles, ethylidene esters) exhibit enhanced reactivity in cycloadditions compared to non-conjugated analogs .
  • Steric and Electronic Tuning: Branching and chain length significantly influence physical properties (e.g., boiling points, solubility) and reaction pathways. For example, Ethyl-3-methyl-2-hexenoate’s compact structure favors volatility, whereas this compound’s longer chain may enhance lipophilicity .
  • Biological Relevance : Heterocyclic derivatives (e.g., imidazole carboxylates) demonstrate broader pharmaceutical applications due to their nitrogen-rich scaffolds, unlike simpler esters .

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